molecular formula C12H19N3 B13595046 N,N-dimethyl-2-(1-piperazinyl)benzenamine

N,N-dimethyl-2-(1-piperazinyl)benzenamine

Cat. No.: B13595046
M. Wt: 205.30 g/mol
InChI Key: QPWRUSVGRQFZMU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(piperazin-1-yl)aniline is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a dimethylamino group and an aniline moiety. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

N,N-dimethyl-2-piperazin-1-ylaniline

InChI

InChI=1S/C12H19N3/c1-14(2)11-5-3-4-6-12(11)15-9-7-13-8-10-15/h3-6,13H,7-10H2,1-2H3

InChI Key

QPWRUSVGRQFZMU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(piperazin-1-yl)aniline typically involves the reaction of 2-chloro-N,N-dimethylaniline with piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-(piperazin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products Formed:

Scientific Research Applications

N,N-Dimethyl-2-(piperazin-1-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(piperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

  • N,N-Dimethyl-2-(piperazin-1-yl)ethanamine
  • N-Ethyl-N-methyl-2-piperazin-1-ylnicotinamide
  • N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide

Comparison: N,N-Dimethyl-2-(piperazin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications in medicinal chemistry and material science .

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